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Trotabresib Clinical Trial Data Summary

The table below consolidates the safety and efficacy outcomes from the CC-90010-ST-001 trial for the two

RP2D schedules [1] [2].

Parameter RP2D: 45 mg (4d on/24d off)
Alternative RP2D: 30 mg (3d on/11d
off)

Recommended
Schedule

45 mg once daily for 4 days, followed

by a 24-day treatment-free period, in
a 28-day cycle.

30 mg once daily for 3 days, followed

by an 11-day treatment-free period, in
a 28-day cycle.

Cumulative
Dose/Cycle

180 mg 90 mg

Most Common
Grade 3/4 TRAEs

Thrombocytopenia (78%),
Neutropenia (26%), Anemia (26%)

[2].

Information specifically for this cohort
was not provided, but the safety

profile was considered comparable
[1].

Efficacy in R/R
DLBCL (ORR)

13.0% (95% CI, 2.8–33.6) [1] [2].
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Parameter RP2D: 45 mg (4d on/24d off)
Alternative RP2D: 30 mg (3d on/11d
off)

Efficacy in Solid
Tumors (ORR/CBR)

ORR: 0.0% (95% CI, 0.0–8.6); CBR:

31.7% (95% CI, 18.1–48.1) [1] [2].

Experimental Protocol for Dose Determination

The determination of the RP2D for trotabresib was conducted according to a multi-part, open-label, Phase I

study (NCT03220347). The core methodology is outlined below.

Study Design and Patient Population

Trial Structure: The study consisted of a dose-escalation phase (Part A) followed by dose-expansion
cohorts (Parts B and C) [1] [2].

Primary Objectives: To evaluate the safety, tolerability, and to determine the MTD and/or RP2D of
trotabresib [1] [2].

Patient Enrollment: The trial enrolled adults with advanced solid tumors or relapsed/refractory
Diffuse Large B-Cell Lymphoma (R/R DLBCL) who had exhausted standard therapeutic options.

Patients in Parts A and B were heavily pretreated, with a median of 4 prior treatment regimens [1] [2].

Dosing and Dose-Limiting Toxicity (DLT) Evaluation

Dose Escalation (Part A): The initial phase employed a 3+3 design to escalate trotabresib doses

across various intermittent schedules. The goal was to optimize the treatment-free interval to improve
tolerability [1] [2].

DLT Criteria: DLTs were defined as specific adverse events occurring within the first treatment cycle
(28 days) and considered related to trotabresib. These typically included:

Grade 4 neutropenia lasting >7 days or febrile neutropenia.
Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.

Other persistent, severe non-hematological toxicities despite supportive care [3].
RP2D Selection: The RP2D was selected based on a comprehensive assessment of the totality of

data, including the observed safety profile (frequency and severity of AEs, particularly hematological
toxicities), pharmacokinetics (PK), pharmacodynamics (PD) evidence of target engagement, and

preliminary signs of antitumor activity [1].
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Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

PK Sampling: Blood samples for PK analysis were collected at multiple time points after the first
dose and at steady-state to determine key parameters such as maximum plasma concentration

(C~max~), time to C~max~ (T~max~), and area under the concentration-time curve (AUC) [2] [3].
PD and Biomarker Analysis: As BET inhibition is robustly linked to a dose-dependent decrease in

platelet count, this served as a key pharmacodynamic biomarker. Platelet counts were monitored
throughout the treatment cycles to confirm biological activity and inform the therapeutic window [3].

BET Inhibition Pathway & Trial Workflow

The following diagrams illustrate the mechanism of action of BET inhibitors like trotabresib and the logical

workflow of the phase I trial design.
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Diagram 1: Mechanism of BET Inhibitor Action. BET proteins bind to acetylated lysine residues on histones

and recruit transcription complexes to drive the expression of key oncogenes like MYC. Trotabresib
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competitively inhibits this binding, suppressing oncogene transcription [1] [2] [3].
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Diagram 2: Phase I Trial Design Workflow. The study progressed from dose escalation with DLT evaluation

to expansion cohorts in specific cancers at the Recommended Phase II Dose (RP2D) [1] [2].

Key Application Notes for Researchers

Intermittent Dosing is Critical: The successful determination of the RP2D for trotabresib
underscores the importance of intermittent dosing schedules in managing the hematological toxicities

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10011554/
https://www.nature.com/articles/s41467-023-36976-1
https://www.nature.com/articles/s41416-020-01077-z
https://www.smolecule.com/products/s3469473?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10011554/
https://www.nature.com/articles/s41467-023-36976-1
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


common to the BET inhibitor class [1] [2].

Thrombocytopenia as a PD Marker: The dose-dependent and reversible thrombocytopenia
observed served as a practical and reliable pharmacodynamic marker for BET target engagement,

aiding in dose selection [2] [3].
RP2D Over Traditional MTD: The study highlights a modern approach in oncology drug

development where the RP2D is selected based on a holistic review of safety, PK, PD, and early
efficacy, rather than relying solely on the maximum tolerated dose [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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